molecular formula C16H19FN2O7S B1669888 Dcfbc F-18 CAS No. 1169942-33-9

Dcfbc F-18

Cat. No.: B1669888
CAS No.: 1169942-33-9
M. Wt: 401.4 g/mol
InChI Key: IDTMSHGCAZPVLC-STUNTBJNSA-N
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Description

N-[N-[(S)-1,3-dicarboxypropyl]carbamoyl]-4-[18F]fluorobenzyl-L-cysteine: (DCFBC F-18) is a radioconjugate containing a low molecular weight tracer, specific for prostate-specific membrane antigen (PSMA) and labeled with the positron-emitting isotope fluorine-18. This compound is primarily used for imaging prostate tumors using positron emission tomography (PET) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[N-[(S)-1,3-dicarboxypropyl]carbamoyl]-4-[18F]fluorobenzyl-L-cysteine involves several steps:

    Activation of Fluorine-18: Cyclotron-produced non-carrier-added fluorine-18 is dried and activated.

    Nucleophilic Substitution: The activated fluorine-18 is incorporated into the precursor compound via nucleophilic heteroaromatic substitution.

    Deprotection: Removal of protecting groups to yield the final product.

Industrial Production Methods: The industrial production of N-[N-[(S)-1,3-dicarboxypropyl]carbamoyl]-4-[18F]fluorobenzyl-L-cysteine typically involves automated synthesis units to ensure high radiochemical yields and purity. The process includes high-performance liquid chromatography (HPLC) purification to achieve the desired product quality .

Scientific Research Applications

N-[N-[(S)-1,3-dicarboxypropyl]carbamoyl]-4-[18F]fluorobenzyl-L-cysteine is widely used in scientific research, particularly in the following fields:

Mechanism of Action

The mechanism of action of N-[N-[(S)-1,3-dicarboxypropyl]carbamoyl]-4-[18F]fluorobenzyl-L-cysteine involves its binding to prostate-specific membrane antigen (PSMA), which is overexpressed in prostate cancer cells. Upon binding, the compound is internalized into the cells, allowing for the visualization of prostate tumors using PET imaging. The positron-emitting isotope fluorine-18 enables the detection of the compound within the body .

Properties

CAS No.

1169942-33-9

Molecular Formula

C16H19FN2O7S

Molecular Weight

401.4 g/mol

IUPAC Name

(2S)-2-[[(1R)-1-carboxy-2-[(4-(18F)fluoranylphenyl)methylsulfanyl]ethyl]carbamoylamino]pentanedioic acid

InChI

InChI=1S/C16H19FN2O7S/c17-10-3-1-9(2-4-10)7-27-8-12(15(24)25)19-16(26)18-11(14(22)23)5-6-13(20)21/h1-4,11-12H,5-8H2,(H,20,21)(H,22,23)(H,24,25)(H2,18,19,26)/t11-,12-/m0/s1/i17-1

InChI Key

IDTMSHGCAZPVLC-STUNTBJNSA-N

Isomeric SMILES

C1=CC(=CC=C1CSC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)[18F]

SMILES

C1=CC(=CC=C1CSCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)F

Canonical SMILES

C1=CC(=CC=C1CSCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)F

Appearance

Solid powder

1169942-33-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(18F)DCFBC
N-(N-((S)-1,3-Dicarboxypropyl)carbamoyl)-4-(18F)fluorobenzyl-L-cysteine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dcfbc F-18
Reactant of Route 2
Dcfbc F-18
Reactant of Route 3
Dcfbc F-18
Reactant of Route 4
Dcfbc F-18
Reactant of Route 5
Dcfbc F-18
Reactant of Route 6
Dcfbc F-18

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